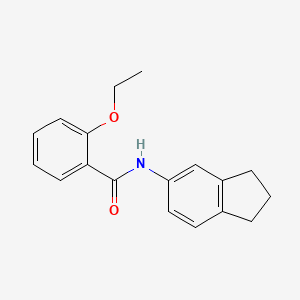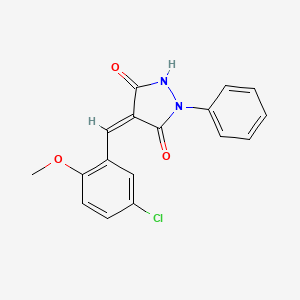
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, also known as DMOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been extensively studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell growth in various cancer cell lines. In drug development, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been investigated as a potential lead compound for the development of new drugs due to its unique chemical structure and biological activity. In material science, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been explored for its potential use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins involved in cell cycle regulation and apoptosis. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has also been shown to inhibit the activity of STAT3, a transcription factor involved in cell growth and survival.
Biochemical and Physiological Effects
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antioxidant activity. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has several advantages for lab experiments, including its unique chemical structure, high potency, and low toxicity. However, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide also has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with some assays and experiments.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, including the investigation of its potential applications in drug development, cancer therapy, and material science. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide and to explore its potential as a lead compound for the development of new drugs. Finally, the synthesis of novel derivatives of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide with improved properties and biological activity is an area of future research.
Métodos De Síntesis
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide can be synthesized through a multi-step reaction process involving the reaction between 2,4-dimethylbenzaldehyde and 2-methylbenzylamine followed by the reaction of the resulting Schiff base with ethyl acetoacetate. The final product is obtained through the alkaline hydrolysis of the intermediate compound.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-8-9-16(15(3)12-13)18(21)10-11-19(22)20-17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFDGVPELODAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)



![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)